molecular formula C9H18ClNS B1384033 3-Thia-9-azaspiro[5.5]undecane hydrochloride CAS No. 2060009-04-1

3-Thia-9-azaspiro[5.5]undecane hydrochloride

Cat. No. B1384033
CAS RN: 2060009-04-1
M. Wt: 207.76 g/mol
InChI Key: DCCXKPLMTLIOCK-UHFFFAOYSA-N
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Description

3-Thia-9-azaspiro[5.5]undecane hydrochloride is a chemical compound with the molecular weight of 207.77 . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NS.ClH/c1-5-10-6-2-9(1)3-7-11-8-4-9;/h10H,1-8H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.77 g/mol . It is a powder that is stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Thia-9-azaspiro[5.5]undecane hydrochloride has been a subject of interest in the synthesis of various chemical compounds. For instance, it has been used in the novel Prins cascade process for synthesizing 1,9-dioxa-4- azaspiro[5.5]undecane derivatives, a method that involves the coupling of aldehydes with certain sulfonamides (Reddy et al., 2014).
  • The compound also finds application in the efficient synthesis of 1-thia-5-azaspiro[5.5]undec-2-ene, and its subsequent recyclization to other chemically significant derivatives (Shaker et al., 2011).

Pharmacological Applications

  • In the pharmaceutical sector, derivatives of this compound have been explored for their potential medicinal properties. For instance, specific derivatives have shown promise as platelet aggregation inhibitors, which could be significant in the development of treatments for various blood clot-related disorders (Pandey et al., 2001).

Applications in Organic Chemistry

  • In organic chemistry, this compound has been used as a reagent in the synthesis of peptides and other complex organic molecules. For example, it was utilized in the synthesis of N-protected amino acid-ASUD esters, which are useful in peptide synthesis (Rao et al., 2016).

Stereoelectronic Effects Study

  • The compound's derivatives are also used in studying stereoelectronic effects, such as anomeric and exo-anomeric effects, in organic chemistry. This is crucial for understanding the behavior of certain functional groups in chemical reactions (Deslongchamps et al., 1981).

Development of Antiviral Agents

  • Recently, derivatives of this compound have been evaluated for antiviral properties, particularly against human coronaviruses, showcasing their potential in the development of new antiviral drugs (Apaydın et al., 2019).

Anticancer Research

  • Additionally, certain derivatives have been synthesized and studied for their anticancer activity, indicating the potential of these compounds in cancer treatment research (Flefel et al., 2017).

Safety and Hazards

The safety information for 3-Thia-9-azaspiro[5.5]undecane hydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-thia-9-azaspiro[5.5]undecane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS.ClH/c1-5-10-6-2-9(1)3-7-11-8-4-9;/h10H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCXKPLMTLIOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCSCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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